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Compound of Interest

Compound Name: Diacetone alcohol

Cat. No.: B1670379 Get Quote

Introduction

Diacetone alcohol (DAA), systematically known as 4-hydroxy-4-methylpentan-2-one, is a

common organic compound with applications as a solvent and a chemical intermediate. Its

structure, featuring both a ketone and a tertiary alcohol functional group, gives rise to a distinct

spectroscopic signature. This technical guide provides an in-depth overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for diacetone
alcohol, intended for researchers, scientists, and professionals in drug development and

chemical synthesis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for diacetone alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Solvent: CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.5-4.0 Singlet (broad) 1H Hydroxyl proton (-OH)

2.64 Singlet 2H
Methylene protons (-

CH₂-)

2.18 Singlet 3H
Methyl protons

(ketone, -COCH₃)

1.26 Singlet 6H

Methyl protons

(alcohol, -C(OH)

(CH₃)₂)

¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (ppm) Assignment

208.6 Carbonyl carbon (C=O)

69.8 Quaternary carbon (alcohol, -C(OH)-)

52.8 Methylene carbon (-CH₂-)

31.7 Methyl carbon (ketone, -COCH₃)

29.2 Methyl carbons (alcohol, -C(OH)(CH₃)₂)

Infrared (IR) Spectroscopy
Major IR Absorption Bands (Neat Liquid)
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Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

~3450 Strong, Broad O-H Stretching

2970, 2925 Strong C-H Stretching (sp³)

1710 Strong C=O Stretching

1360, 1370 Medium C-H Bending

1170 Strong C-O Stretching

Mass Spectrometry (MS)
Key Fragments from Electron Ionization (EI) Mass Spectrum

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

116 Low [M]⁺ (Molecular Ion)

101 12.2 [M - CH₃]⁺

59 38.1 [C₃H₇O]⁺

58 21.0 [C₃H₆O]⁺

43 100.0 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

A sample of diacetone alcohol (approximately 10-20 mg) is dissolved in about 0.6-0.7 mL of

deuterated chloroform (CDCl₃).
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A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃ solvent.

The magnetic field is shimmed to achieve optimal homogeneity.

A standard one-pulse ¹H NMR experiment is performed.

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased

and baseline corrected.

¹³C NMR Acquisition:

Using the same sample, the spectrometer is tuned to the ¹³C frequency.

A proton-decoupled ¹³C NMR experiment is conducted to simplify the spectrum to single

lines for each unique carbon atom.

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio,

followed by Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A drop of pure diacetone alcohol is placed on the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Spectrum Acquisition:

A background spectrum of the empty spectrometer is recorded.
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The prepared salt plate "sandwich" is placed in the sample holder of the FTIR spectrometer.

The sample spectrum is recorded. The instrument software automatically ratios the sample

spectrum against the background spectrum to generate the final transmittance or

absorbance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

A small amount of diacetone alcohol is introduced into the mass spectrometer, typically via

direct injection or through a gas chromatograph (GC) inlet, where it is vaporized.

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

A detector records the abundance of each ion, and a mass spectrum is generated by plotting

ion abundance versus m/z ratio.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic techniques and

the information they provide for the structural elucidation of diacetone alcohol.
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Sample Preparation
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Spectroscopic Data Correlation to Molecular Structure.

To cite this document: BenchChem. [Spectroscopic Profile of Diacetone Alcohol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670379#diacetone-alcohol-spectroscopic-data-nmr-
ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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